Thallous chloride Tl-201 is a diagnostic radiopharmaceutical primarily used in myocardial perfusion imaging and parathyroid function tests. It is classified as a post-transition metal chloride and is produced through cyclotron processes. This compound is notable for its ability to mimic potassium in biological systems, allowing it to accumulate in viable myocardial tissue, which is essential for cardiac imaging.
Thallous chloride Tl-201 is synthesized from thallium(I) sulfate through a reaction with hydrochloric acid, resulting in a colorless solid. It belongs to the class of inorganic compounds known as post-transition metal chlorides, specifically categorized under post-transition metal salts. Its chemical formula is ClTl, and it has a CAS number of 7791-12-0 .
The synthesis of thallous chloride Tl-201 typically involves the following steps:
Thallous chloride Tl-201 has a simple molecular structure characterized by its ionic nature. It consists of thallium cations (Tl^+) and chloride anions (Cl^-). The molecular weight of thallous chloride Tl-201 is approximately 236.42 g/mol . The compound exhibits properties typical of ionic solids, including high melting points and solubility in water.
The structure can be represented using SMILES notation as Cl[201Tl], indicating the presence of thallium in its +1 oxidation state bonded to a chloride ion .
Thallous chloride Tl-201 participates in various chemical reactions primarily related to its use as a radiopharmaceutical. Key reactions include:
The decay process has a half-life of approximately 73.1 hours, making it suitable for diagnostic applications where timely imaging is crucial.
The mechanism by which thallous chloride Tl-201 functions involves its accumulation in myocardial tissue. Upon administration, the compound behaves similarly to potassium ions, allowing it to localize in areas with adequate blood flow. This accumulation results in distinct imaging patterns:
The correlation between thallous chloride distribution and myocardial perfusion has been well-documented through clinical studies.
Thallous chloride Tl-201 appears as a white crystalline solid at room temperature. It is soluble in water and exhibits typical ionic solid properties such as high melting points.
Relevant data regarding radiation emission indicates that it emits gamma photons at energies suitable for detection during imaging procedures.
Thallous chloride Tl-201 has several critical applications in the medical field:
Thallous chloride Tl-201 is produced by irradiating natural or enriched thallium-203 (²⁰³Tl) targets with protons in a cyclotron. The primary nuclear reaction involves the bombardment of ²⁰³Tl to produce lead-201 (²⁰¹Pb) via the (p,3n) reaction:²⁰³Tl + p → ²⁰¹Pb + 3n²⁰¹Pb subsequently decays to ²⁰¹Tl with a half-life of 9.4 hours, yielding the desired radionuclide. Natural thallium targets (containing 29.5% ²⁰³Tl and 70.5% ²⁰⁵Tl) are economically viable, but enriched ²⁰³Tl targets significantly increase production efficiency and specific activity. The irradiated target is dissolved in acid, and ²⁰¹Pb is chemically separated to allow decay to carrier-free ²⁰¹Tl [1] [3] [8].
Beam energy and current critically influence yield and purity. Optimal proton energies range between 28–30 MeV to maximize the ²⁰³Tl(p,3n)²⁰¹Pb cross-section while minimizing co-production of impurities like ²⁰²Tl or ²⁰⁰Pb. Higher beam currents (e.g., 30–40 μA) enhance production rates but necessitate advanced target cooling systems due to thallium’s low melting point (304°C). Silver-backed electroplated Tl targets improve thermal stability, enabling currents up to 40 μA without degradation. Reported thick-target yields reach 18.8 MBq/μAh at 30 MeV [1] [8] [9].
Table 1: Production Parameters for Tl-201
Parameter | Optimal Range | Effect on Yield/Purity |
---|---|---|
Proton Energy | 28–30 MeV | Maximizes ²⁰¹Pb yield via (p,3n) |
Beam Current | 30–40 μA | Higher activity, requires cooling |
Target Thickness | 0.5–1.5 mm | Balances irradiation depth & heat |
Irradiation Time | 6–24 hours | Matches ²⁰¹Pb half-life (9.4 h) |
²⁰¹Pb decays to ²⁰¹Tl via electron capture (t1/2 = 9.4 h). The growth kinetics of ²⁰¹Tl follow a transient equilibrium:A{Tl-201} = λ{Tl-201} / (λ{Tl-201} - λ{Pb-201}) \times A{Pb-201}^0 \times (e^{-λ{Pb-201}t} - e^{-λ_{Tl-201}t})Yield optimization requires irradiating for ~3 half-lives of ²⁰¹Pb (28 hours) and allowing a decay period of 32 hours post-separation to achieve >95% of theoretical yield. Precise timing minimizes ²⁰³Pb impurities and maximizes specific activity [1] [8].
IECC is pivotal for isolating carrier-free ²⁰¹Tl. After target dissolution, Pb²⁺ is separated from Tl⁺ using anion-exchange resins (e.g., Dowex-1X8). In HCl medium, Pb²⁺ forms anionic complexes (e.g., PbCl₄²⁻) retained on the column, while Tl⁺ elutes. ²⁰¹Tl is later recovered from decayed ²⁰¹Pb by a second IECC step. Modern systems use sequential columns:
LLE exploits differential complexation of Tl and Pb with organosulfur reagents. Key steps:
Table 2: Purification Techniques for Tl-201
Method | Reagents/Conditions | Efficiency | Purity Achieved |
---|---|---|---|
LLE (DDTC) | CHCl₃, pH 2, 0.1M DDTC | ≥99% Tl recovery | Decontamination: Tl >5×10⁶, Pb >5×10⁴ |
IECC | Dowex-1X8, 0.5M HCl elution | >99% isotopic purity | Carrier-free ²⁰¹TlCl |
Hybrid (LLE+IECC) | DDTC + anion exchange | 95–98% yield, low metal impurities | <0.1 ppm Tl, <0.5 ppb stable Pb |
Semi-automated modules integrate separation, purification, and formulation steps under GMP compliance. Key features:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7